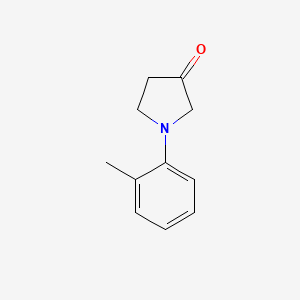
1-(o-Tolyl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Tolyl)pyrrolidin-3-one is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with an o-tolyl group
準備方法
The synthesis of 1-(o-Tolyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as toluene, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(o-Tolyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
1-(o-Tolyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1-(o-Tolyl)pyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as non-selective α-adrenoceptor antagonists, which can modulate the sympathetic nervous system. This interaction can lead to various physiological effects, such as reduced blood pressure and improved lipid profiles .
類似化合物との比較
1-(o-Tolyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Similar in structure but lacks the o-tolyl group, which can significantly alter its chemical properties and biological activities.
3-Iodopyrroles: These compounds have an iodine substituent, which can enhance their reactivity and make them useful in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-(2-methylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
InChIキー |
KKMKVRZTXAPKDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)



![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)
![1-Methyl-[4,4'-bipiperidine]-2,2'-dione](/img/structure/B11817881.png)



![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)

